2-Methyl-1-octylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

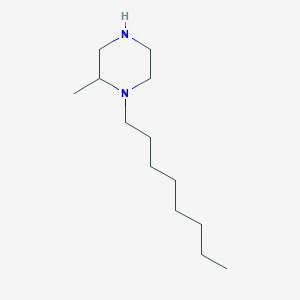

2-Methyl-1-octylpiperazine is a chemical compound with the molecular formula C13H28N2 . It contains a total of 43 bonds, including 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and both secondary and tertiary aliphatic amines . The molecule has an average mass of 212.375 Da and a monoisotopic mass of 212.225250 Da .Wirkmechanismus

2-Methyl-1-octylpiperazine is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic properties. This allows it to interact with both polar and non-polar molecules. The hydrophobic portion of this compound interacts with non-polar molecules, while the hydrophilic portion interacts with polar molecules. This allows this compound to act as a surfactant, or a molecule that reduces the surface tension of a liquid.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have an effect on the release of certain hormones, such as cortisol and adrenaline.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methyl-1-octylpiperazine has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and easy availability. Additionally, its amphiphilic nature makes it useful in a variety of experiments, such as those involving the study of surface tension. However, this compound is also limited in its solubility in some solvents, which can limit its use in certain experiments.

Zukünftige Richtungen

2-Methyl-1-octylpiperazine has potential applications in drug delivery systems, as its amphiphilic nature makes it well-suited for the transport of drugs across cell membranes. Additionally, it could be used in the design of new pesticides, as its low cost and easy availability make it an attractive option for the synthesis of new compounds. Finally, this compound could be used in the development of new plastics, as its stabilizing properties could be used to improve the physical properties of the final product.

Synthesemethoden

2-Methyl-1-octylpiperazine can be synthesized by the reaction of 1-octanol with methyl isocyanate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of an intermediate carbamate. The carbamate is then hydrolyzed to yield this compound and 1-octanol. The reaction is relatively simple and can be carried out in a single step.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-octylpiperazine has been used in a variety of scientific studies. It has been used as a model compound to study the effects of chemical structure on the properties of compounds. It has also been used in studies to investigate the effects of solvents on the reactivity of organic compounds. Additionally, this compound has been used in studies to explore the effects of molecular structure on the physical properties of molecules.

Eigenschaften

IUPAC Name |

2-methyl-1-octylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-3-4-5-6-7-8-10-15-11-9-14-12-13(15)2/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUIBIYTGQFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)